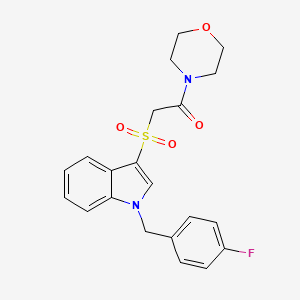

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a complex organic compound that features a unique combination of functional groups, including an indole ring, a sulfonyl group, and a morpholine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 4-fluorobenzyl group is then introduced via a nucleophilic substitution reaction.

The sulfonyl group is incorporated through sulfonylation, where the indole derivative reacts with a sulfonyl chloride in the presence of a base such as pyridine. Finally, the morpholine moiety is attached via a nucleophilic substitution reaction, where the sulfonylated indole derivative reacts with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Analyse Chemischer Reaktionen

Functionalization of Indole Derivatives

The 1-(4-fluorobenzyl)-1H-indol-3-yl group is introduced via alkylation or substitution:

-

4-Fluorobenzyl attachment : Alkylation of indole’s NH group using 4-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

-

Sulfonation at C3 : Sulfonyl groups are typically introduced via electrophilic substitution using chlorosulfonic acid or SO₃, followed by coupling with amines.

Sulfonamide Linkage Formation

The sulfonyl bridge in the target compound likely forms via:

-

Sulfonation of indole : Indole reacts with chlorosulfonic acid to yield 3-sulfonyl chloride indole.

-

Coupling with morpholinoethanone : The sulfonyl chloride reacts with the amine group of morpholinoethanone in the presence of triethylamine (base) to form the sulfonamide bond .

Example reaction sequence :

-

Indole sulfonation :

Indole+ClSO3H→Indole-3-sulfonyl chloride+HCl -

Amide coupling :

Indole-3-sulfonyl chloride+1-morpholinoethanoneEt3NTarget compound

Characterization Data

Key spectral features for analogous compounds :

-

IR : Peaks at ~1713 cm⁻¹ (C=O stretch), ~3238 cm⁻¹ (N–H stretch).

-

¹H NMR : Morpholine protons at δ 3.73–4.21 ppm (m, 8H), indole aromatic protons at δ 6.89–7.95 ppm.

-

¹³C NMR : Carbonyl carbons at δ 166–172 ppm, sulfonyl carbons at δ 55–61 ppm.

Challenges and Optimizations

-

Low yields in aromatic amines : Electron-withdrawing groups (e.g., –NO₂) on aromatic amines reduce reactivity, requiring longer reaction times .

-

Solvent effects : Neat conditions or polar aprotic solvents (e.g., 1,4-dioxane) improve yields compared to ethanol .

Biological Relevance

While not directly studied for the target compound, structurally related imidazolidinones and sulfonamides exhibit antibacterial activity against E. coli (e.g., N,N′-(propane-1,3-diyl)bis(2-(4-oxoimidazolidin-2-ylidene)acetamide) shows 80% inhibition) .

Wissenschaftliche Forschungsanwendungen

The compound 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a sulfonyl indole derivative that has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its scientific research applications, mechanisms of action, and relevant case studies.

The sulfonyl group in the compound can form strong interactions with active sites in various enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in cancer therapy, where enzyme inhibition can reduce tumor growth by disrupting metabolic pathways.

Cell Signaling Pathways

The indole moiety may interact with receptors involved in cell signaling pathways, influencing processes such as apoptosis (programmed cell death) and cell proliferation. This interaction can lead to therapeutic effects by modulating cellular responses to external stimuli.

Applications in Cancer Therapy

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example:

- In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

- In vivo studies in murine models have demonstrated reduced tumor growth when treated with this compound, suggesting its potential as an effective anticancer agent.

Study A: Anticancer Activity

In a study published by the National Cancer Institute (NCI), the compound was tested against a panel of human tumor cells. The results indicated a mean growth inhibition (GI50) value of 15.72 μM, showcasing its potent antitumor activity.

Study B: Mechanistic Insights

Research focusing on the mechanism of action revealed that the compound activates caspase pathways leading to apoptosis in breast cancer cell lines. Additionally, it was found to modulate apoptotic proteins, enhancing its therapeutic efficacy.

Wirkmechanismus

The mechanism of action of 2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The morpholine moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((1-(4-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

- 2-((1-(4-methylbenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

- 2-((1-(4-bromobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Uniqueness

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is unique due to the presence of the 4-fluorobenzyl group, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s metabolic stability and improve its binding affinity to biological targets. Additionally, the combination of the indole ring, sulfonyl group, and morpholine moiety provides a versatile scaffold for further modification and optimization in drug development.

Biologische Aktivität

2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indole moiety, a sulfonyl group, and various aromatic substituents, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H20F1N3O3S with a molecular weight of approximately 429.5 g/mol. The structure includes:

- Indole ring : Known for various biological activities.

- Sulfonyl group : Enhances solubility and reactivity.

- Morpholinoethanone moiety : Imparts additional pharmacological properties.

The biological activity of the compound is primarily attributed to its interaction with various biological targets through:

- Non-covalent interactions : Such as hydrogen bonding and π-π stacking, which enhance binding affinity to enzymes and receptors.

- Modulation of enzyme activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Anticancer Activity

Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The indole moiety is often linked to anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

Antimicrobial Properties

The sulfonyl group has been associated with antimicrobial activity, suggesting that this compound may also possess the ability to inhibit bacterial growth.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | , |

| Antimicrobial | Inhibits growth of Gram-positive bacteria | , |

| Neuroprotective | Reduces oxidative stress |

Case Studies

- Anticancer Studies : A study explored the effects of similar indole-based compounds on various cancer cell lines, demonstrating significant cytotoxicity and induction of apoptosis. The mechanism was linked to the activation of caspase pathways.

- Antimicrobial Testing : In vitro assays revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage in models of neurodegenerative diseases, highlighting its therapeutic potential in conditions like Alzheimer's disease.

Eigenschaften

IUPAC Name |

2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O4S/c22-17-7-5-16(6-8-17)13-24-14-20(18-3-1-2-4-19(18)24)29(26,27)15-21(25)23-9-11-28-12-10-23/h1-8,14H,9-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXPUJWXPCEMMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.